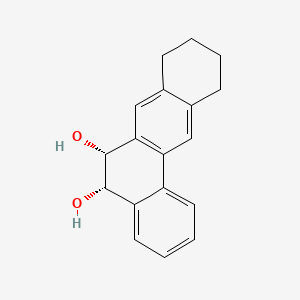![molecular formula C16H32F2Si4 B14354125 {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 91153-51-4](/img/structure/B14354125.png)
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties. It consists of a difluorophenyl group attached to a silyl methanetriyl core, which is further bonded to three trimethylsilane groups.
Méthodes De Préparation
The synthesis of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of difluorophenylsilane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorophenylsilyl oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of difluorophenylsilyl hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. .
Applications De Recherche Scientifique
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of novel biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism by which {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can participate in π-π interactions with aromatic systems, while the silyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane) include:
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): A closely related compound with similar structural features.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Another compound with comparable properties and applications.
{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane): Known for its unique reactivity and potential uses in various fields. These compounds share structural similarities but differ in their specific reactivity and applications, highlighting the uniqueness of {[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)
Propriétés
Numéro CAS |
91153-51-4 |
|---|---|
Formule moléculaire |
C16H32F2Si4 |
Poids moléculaire |
374.76 g/mol |
Nom IUPAC |
difluoro-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32F2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
GAGFORBXNNGFJU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
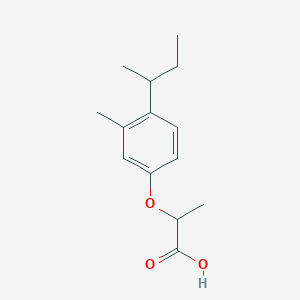
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
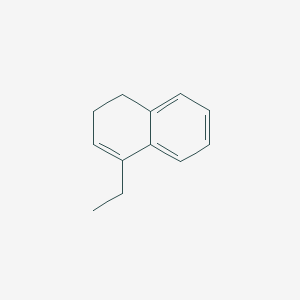
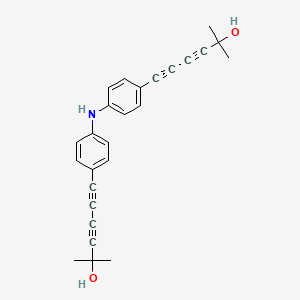

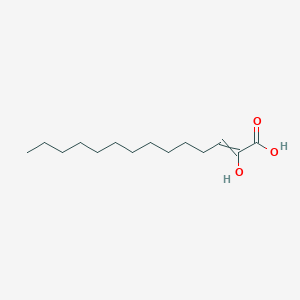
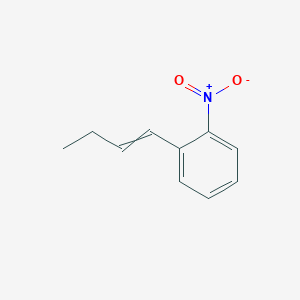
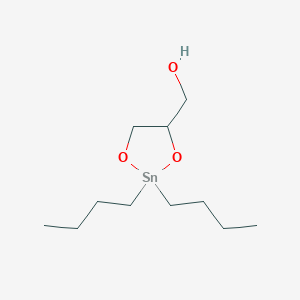
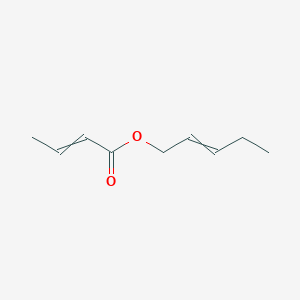
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
